molecular formula C3H3BrN2OS B599313 (5-Bromo-1,3,4-thiadiazol-2-yl)methanol CAS No. 1339055-00-3

(5-Bromo-1,3,4-thiadiazol-2-yl)methanol

Cat. No.: B599313
CAS No.: 1339055-00-3
M. Wt: 195.034
InChI Key: NOACDUMFCRKIMP-UHFFFAOYSA-N
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Description

(5-Bromo-1,3,4-thiadiazol-2-yl)methanol is a heterocyclic compound with the molecular formula C3H3BrN2OS and a molecular weight of 195.04 g/mol It is characterized by the presence of a bromine atom, a thiadiazole ring, and a methanol group

Mechanism of Action

Target of Action

Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to exhibit cytotoxic activity , suggesting potential targets could be cellular structures or enzymes involved in cell growth and proliferation.

Mode of Action

Based on the structure-activity relationship of 1,3,4-thiadiazoles, the nature of the substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . This suggests that the bromine atom in the 5-position of the thiadiazole ring in (5-Bromo-1,3,4-thiadiazol-2-yl)methanol may play a crucial role in its interaction with its targets.

Biochemical Pathways

Given the cytotoxic properties of similar 1,3,4-thiadiazole derivatives , it can be hypothesized that this compound may interfere with pathways related to cell growth and proliferation.

Result of Action

Based on the cytotoxic properties of similar 1,3,4-thiadiazole derivatives , it can be hypothesized that this compound may induce cell death or inhibit cell growth in certain cell types.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-studied. Factors such as temperature, pH, and the presence of other biological molecules could potentially affect the compound’s activity. For instance, the compound is stored at a temperature of -10°C, suggesting that low temperatures may be necessary for its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1,3,4-thiadiazol-2-yl)methanol typically involves the reduction of ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate. One common method includes the following steps :

  • Dissolve ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate in methanol.
  • Cool the solution to 0°C.
  • Slowly add sodium borohydride to the solution while stirring.
  • Allow the reaction mixture to stir at room temperature for 16 hours.
  • Quench the reaction with acetic acid.
  • Extract the product with ethyl acetate.
  • Wash the organic layer with sodium bicarbonate solution and brine.
  • Dry the organic layer over sodium sulfate and evaporate under reduced pressure.
  • Purify the crude product using column chromatography to obtain this compound as a white solid.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-1,3,4-thiadiazol-2-yl)methanol is unique due to the presence of a methanol group attached to the thiadiazole ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other thiadiazole derivatives and can lead to different biological and chemical properties .

Properties

IUPAC Name

(5-bromo-1,3,4-thiadiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2OS/c4-3-6-5-2(1-7)8-3/h7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOACDUMFCRKIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(S1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339055-00-3
Record name (5-bromo-1,3,4-thiadiazol-2-yl)methanol
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